molecular formula C20H16BrNO2 B5960416 N-[4-(benzyloxy)phenyl]-4-bromobenzamide CAS No. 349396-02-7

N-[4-(benzyloxy)phenyl]-4-bromobenzamide

Cat. No.: B5960416
CAS No.: 349396-02-7
M. Wt: 382.2 g/mol
InChI Key: SDNOLQNRSPVSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Benzyloxy)phenyl]-4-bromobenzamide is a brominated benzamide derivative characterized by a benzyloxy-substituted phenyl group attached to the amide nitrogen. For example, compounds such as N-(3-(2-aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d) and N-(3-(2-aminothiazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (3e) share the 4-(benzyloxy)phenyl backbone, suggesting that the target compound likely follows similar synthetic pathways and structural motifs .

Such compounds are often synthesized via condensation reactions between substituted anilines and acid chlorides under catalytic conditions, as seen in related studies .

Properties

IUPAC Name

4-bromo-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2/c21-17-8-6-16(7-9-17)20(23)22-18-10-12-19(13-11-18)24-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNOLQNRSPVSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259764
Record name 4-Bromo-N-[4-(phenylmethoxy)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349396-02-7
Record name 4-Bromo-N-[4-(phenylmethoxy)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349396-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[4-(phenylmethoxy)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-4-bromobenzamide typically involves the following steps:

    Formation of 4-benzyloxyphenylamine: This intermediate can be synthesized by reacting 4-benzyloxyphenol with ammonia or an amine under suitable conditions.

    Bromination: The 4-benzyloxyphenylamine is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.

    Amidation: The final step involves the reaction of the brominated intermediate with benzoyl chloride or a similar reagent to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-4-bromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-Inflammatory Properties
Research indicates that N-benzyl-4-bromobenzamide (NBBA), a derivative closely related to N-[4-(benzyloxy)phenyl]-4-bromobenzamide, exhibits significant anti-inflammatory effects. A study demonstrated that NBBA effectively inhibited the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human gingival fibroblasts induced by lipopolysaccharide (LPS). The compound was shown to reduce inflammatory markers significantly, suggesting its potential use in treating inflammatory conditions such as arthritis .

1.2 Cardiovascular Applications
Benzamide compounds, including this compound, have been investigated for their cardiovascular effects. They have demonstrated smooth muscle relaxation and hypotensive actions similar to conventional calcium antagonists. These compounds are being explored as potential therapeutic agents for hypertension and circulatory disorders due to their ability to improve renal and peripheral circulation .

1.3 Antiasthmatic Effects
The compound has also shown promise as an antiasthmatic agent. Studies have reported its efficacy in inhibiting bronchoconstriction induced by histamine in experimental models. By acting on smooth muscle relaxation pathways, it may provide a novel approach to asthma treatment .

Mechanistic Insights

2.1 Inhibition of Key Pathways
The anti-inflammatory mechanism of this compound involves the inhibition of key transcription factors such as NF-κB and NFATc1, along with various protein kinases like p38 MAPK, ERK, and JNK. This multifaceted action contributes to its effectiveness against inflammation and suggests a broad therapeutic potential .

2.2 Drug Development Potential
Given its diverse biological activities, this compound is being considered for inclusion in drug development pipelines targeting inflammatory diseases, cardiovascular conditions, and respiratory disorders. The ability to modify its structure may enhance its pharmacological profiles further.

Data Tables

Application Mechanism of Action Potential Therapeutic Use
Anti-InflammatoryInhibition of IL-6 and PGE2 productionTreatment of arthritis and other inflammatory conditions
CardiovascularSmooth muscle relaxation; hypotensive actionManagement of hypertension and circulatory disorders
AntiasthmaticInhibition of bronchoconstrictionTreatment of asthma

Case Studies

Case Study 1: Anti-Inflammatory Activity
A study conducted on human gingival fibroblasts demonstrated that treatment with NBBA resulted in a statistically significant reduction in IL-6 and PGE2 levels when compared to control groups receiving LPS alone. The findings suggest that benzamide derivatives could be developed into effective anti-inflammatory agents .

Case Study 2: Cardiovascular Effects
In animal models, compounds similar to this compound exhibited potent vasodilatory effects, leading to decreased blood pressure and improved blood flow in peripheral tissues. These results support the hypothesis that such compounds could serve as viable alternatives or adjuncts to current antihypertensive therapies .

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the bromine atom may participate in halogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Reaction Conditions for Benzamide Derivatives

Compound Class Synthesis Method Catalyst Solvent Time (h) Yield (%)
4-(Benzyloxy)-N-(3-chloro-2-substituted phenyl)benzamide derivatives Ultrasonic irradiation Triethylamine DMF 12 78–88
Conventional refluxing (same derivatives) Reflux Triethylamine DMF 24–36 65–75
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (I) Room-temperature stirring Triethylamine Benzene 12 Not given

Key Findings:

  • Ultrasonic irradiation significantly reduces reaction time (12 vs. 24–36 hours) and improves yields (78–88% vs. 65–75%) compared to conventional refluxing .
  • Triethylamine is a preferred catalyst for amide bond formation across multiple studies, likely due to its efficacy in neutralizing HCl byproducts .

Physicochemical and Spectral Properties

Table 2: Spectral Data for Selected Analogs

Compound (Reference) IR (cm⁻¹) ¹H-NMR (δ, ppm) HRMS (ESI) Accuracy
3d 3270 (N–H), 1660 (C=O) 8.10 (s, 1H, NH), 7.60–6.90 (aromatic) <1 ppm error
3e 3265 (N–H), 1655 (C=O) 8.30 (s, 1H, NH), 8.00–6.80 (aromatic + naphthyl) <1 ppm error
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-bromobenzamide Not reported Not reported Not reported

Insights:

  • The presence of a benzyloxy group correlates with distinct aromatic proton signals in the 7.60–6.90 ppm range .
  • HRMS data confirm high structural accuracy for compounds like 3d and 3e, with mass errors below 1 ppm .

Biological Activity

N-[4-(benzyloxy)phenyl]-4-bromobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article synthesizes available research findings on its biological activity, including case studies and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structural components, which include:

  • A benzyloxy group that enhances lipophilicity.
  • A bromobenzamide moiety that may contribute to its biological activity.

The compound's molecular formula is C15_{15}H14_{14}BrN1_{1}O1_{1} with a molecular weight of approximately 305.18 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:

  • Inhibition of tubulin polymerization : This action is crucial for disrupting cancer cell proliferation. For instance, related compounds have shown dose-dependent inhibition of tubulin polymerization, which correlates with their anti-cancer efficacy .
  • MAO-B inhibition : Some derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is significant for neuroprotective effects against Parkinson's disease .

Anti-Cancer Properties

A study focused on related compounds indicated that they possess potent anti-proliferative activity against various cancer cell lines. The following table summarizes the IC50_{50} values (the concentration required to inhibit cell growth by 50%) for different cell lines:

Cell LineIC50_{50} (µM)
SKBR-30.001 - 0.004
MDA-MB-4680.008 - 1.010
MCF-70.1 - 48.1
MDA-MB-2310.1 - 186.0

These results suggest that this compound and its analogs have a promising potential in targeting aggressive breast cancer cells .

Case Studies

In vivo studies have demonstrated the efficacy of similar compounds in reducing tumor growth in animal models. For example, the administration of related benzyloxy derivatives has resulted in significant tumor size reduction and improved survival rates in rodent models of breast cancer .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of compounds with similar structures to this compound. Specifically, derivatives have shown:

  • MAO-B inhibitory activity : Compounds demonstrated competitive inhibition with IC50_{50} values as low as 0.062 µM, indicating strong potential for treating neurodegenerative disorders like Parkinson's disease .
  • Antioxidant effects : Some derivatives exhibited significant antioxidant activity, which is beneficial in protecting neuronal cells from oxidative stress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.